molecular formula C18H25NO4S B2692076 Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate CAS No. 442644-48-6

Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate

Cat. No.: B2692076
CAS No.: 442644-48-6
M. Wt: 351.46
InChI Key: SZTRMKDLPQXMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate is a bicyclic amine-containing sulfonate ester with the molecular formula C₁₇H₂₃NO₄S (MW: 337.43 g/mol) . Its structure features a rigid 6-azabicyclo[3.2.1]octane core linked via a sulfonyl group to a methyl benzoate moiety.

Properties

IUPAC Name

methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-17(2)9-14-10-18(3,11-17)12-19(14)24(21,22)15-7-5-6-13(8-15)16(20)23-4/h5-8,14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTRMKDLPQXMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=CC(=C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure, introduction of the sulfonyl group, and esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH being carefully controlled .

Major Products Formed

Scientific Research Applications

Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Analog 1: 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid
  • Structure : Replaces the methyl ester with a carboxylic acid group.
  • Properties : Higher polarity (logP ~1.2 vs. ~2.1 for the ester) due to the acidic proton, enhancing solubility in aqueous media .
  • Applications : Likely serves as an intermediate for synthesizing the ester derivative via methylation .
Analog 2: Methyl 4-((1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoate
  • Structure : Sulfonyl group at the para position of the benzoate ring.
  • Impact : Altered electronic distribution may influence binding affinity in receptor-ligand interactions compared to the meta-substituted target compound .

Functional Group Modifications

Analog 3: (4-(1H-Indol-3-yl)-3-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone (6a)
  • Structure : Replaces sulfonyl-benzoate with a carbonyl-indole-phenyl group.
  • Synthesis : Achieved via TFA-mediated deprotection (84% yield) .
  • Application : Radioligand for V1a vasopressin receptor imaging, demonstrating the bicyclic amine’s versatility in PET tracers .
Analog 4: 3-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoxalin-2(1H)-one
  • Structure: Quinoxaline core instead of benzoate.

Bicyclic Amine Modifications

Analog 5: 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-6-[(phenylmethyl)sulfonyl]-
  • Structure : Benzylsulfonyl substituent instead of benzoate.

Biological Activity

Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate, a compound with the chemical formula C20H28N2O3S and a molecular weight of 376.5 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.

PropertyValue
Molecular FormulaC20H28N2O3S
Molecular Weight376.5 g/mol
InChI KeyUIIAODUJUMDQCH-UHFFFAOYSA-N
CAS Number442644-48-6

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory properties and potential as a therapeutic agent.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated an anti-inflammatory activity (AA = 53.41%) in inhibiting paw edema in animal models, which is comparable to standard anti-inflammatory drugs like diclofenac .

Key Findings:

  • Inhibition of Inflammation : The compound showed a notable reduction in carrageenan-induced paw edema by approximately 45.77% in experimental setups.
  • Cytokine Modulation : It was observed that the compound could modulate the levels of pro-inflammatory cytokines, contributing to its therapeutic potential against inflammatory diseases.

The mechanism underlying the biological activity of this compound is thought to involve interaction with key molecular targets such as cyclooxygenases (COX) and other inflammatory mediators. Molecular docking studies have suggested a high affinity for COX enzymes, which play a crucial role in the inflammatory response.

Study 1: Anti-inflammatory Efficacy

In a controlled study involving rats, this compound was administered at varying doses to evaluate its effect on inflammation induced by carrageenan. The results indicated that higher doses correlated with increased anti-inflammatory effects.

Study 2: Cytokine Inhibition

Another study focused on the modulation of cytokines such as TNF-alpha and IL-6 following treatment with the compound. The findings revealed significant reductions in these inflammatory markers, supporting the hypothesis that the compound acts through cytokine inhibition.

Q & A

Q. What are the critical steps for synthesizing Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the bicyclic amine intermediate and esterification of the benzoate group. Key steps include:

Sulfonylation : Reacting 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane with a sulfonyl chloride derivative under controlled pH (e.g., using triethylamine as a base) to avoid side reactions .

Esterification : Coupling the sulfonylated intermediate with methyl 3-carboxybenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purification : Flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Purity Control : Use HPLC with UV detection (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H-NMR to confirm proton environments (e.g., bicyclic amine protons at δ 1.2–2.5 ppm, aromatic protons at δ 7.3–8.1 ppm) .
    • 13C^{13}C-NMR to verify quaternary carbons in the bicyclic system and ester carbonyl (~170 ppm) .
  • Mass Spectrometry : HRMS (ESI+) for exact mass confirmation (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
  • Infrared Spectroscopy (IR) : Detect sulfonyl (S=O stretches at 1150–1350 cm1^{-1}) and ester (C=O at ~1720 cm1^{-1}) functional groups .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .
    • Cell viability : Screen in cancer cell lines (e.g., MTT assay) with IC50_{50} determination .
  • Positive controls : Include structurally related sulfonamide derivatives (e.g., metsulfuron-methyl) with known activities for comparison .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 10-point dilution series) to confirm activity trends .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended binding partners .
  • Solubility checks : Measure compound solubility in assay buffers (e.g., DLS for aggregation) to rule out false negatives .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}, koff_{off}) to purified protein targets .
  • Cryo-EM/X-ray crystallography : Resolve ligand-target complexes to identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .
  • Gene expression profiling : RNA-seq or CRISPR-Cas9 screens to map downstream pathways affected by treatment .

Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological impact?

Methodological Answer:

  • Degradation studies :
    • Hydrolytic stability: Incubate at varying pH (3–9) and temperatures (25–50°C) to measure half-life .
    • Photolysis: Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS .
  • Ecotoxicology :
    • Algal toxicity : Use Chlamydomonas reinhardtii growth inhibition assays .
    • Soil microcosms : Evaluate biodegradation in agricultural soils with LC-MS/MS quantification .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., sulfonyl group binding to catalytic pockets) .
  • QSAR modeling : Train models on analogs (Table 1) to predict bioactivity (e.g., random forest regression with RDKit descriptors) .
  • MD simulations : Simulate ligand-protein dynamics (GROMACS) to assess binding stability over 100 ns trajectories .

Q. Table 1: Structural Analogs and Activities (Adapted from )

Compound NameStructural FeaturesNotable Activity
4-AminobenzenesulfonamideSulfonamide groupAntibacterial
Metsulfuron-methylTriazine-sulfonyl esterHerbicidal
3-Benzyl-3-azabicyclo derivativesBicyclic amine + aromatic substituentNeuroprotective (in vitro)

Q. How should researchers address stability issues during long-term storage?

Methodological Answer:

  • Storage conditions :
    • Lyophilize and store at -80°C under argon to prevent hydrolysis .
    • Monitor degradation via periodic HPLC analysis (e.g., every 6 months) .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to ethanolic stock solutions .

Q. What in vivo study designs are recommended to validate preclinical efficacy?

Methodological Answer:

  • Dosing regimens :
    • Oral gavage in rodent models (e.g., 10–50 mg/kg/day) with pharmacokinetic profiling (plasma Tmax_{max}, Cmax_{max}) .
  • Toxicity endpoints : Include histopathology (liver, kidney) and hematological parameters .
  • Control groups : Use vehicle-only and structurally related positive controls (e.g., ethametsulfuron-methyl) .

Q. How can researchers compare this compound’s activity against structural analogs?

Methodological Answer:

  • Bioactivity clustering : Perform hierarchical clustering (e.g., Euclidean distance) using IC50_{50} data from analogs .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for sulfonyl group modifications .
  • Meta-analysis : Aggregate published data on bicyclic sulfonamides to identify activity trends (e.g., logP vs. cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.